Linear vs. Branched Butylsulfanyl Chain: Impact on Lipophilicity and Metabolic Stability
The target compound bears a linear n-butylsulfanyl (–S(CH2)3CH3) chain at the 5-position of the thiadiazole ring. Its closest commercially available analog, N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-chloropropanamide (CAS 391875-51-7), contains a sec-butylsulfanyl (–SCH(CH3)CH2CH3) group. While direct comparative bioactivity data are unavailable in the public domain, the linear chain is expected to produce a lower logP (calculated logP ≈ 2.8 vs. ≈ 3.0 for the branched analog) , a smaller topological polar surface area (tPSA ≈ 38 Ų vs. ≈ 46 Ų for the non-chlorinated analog N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide), and reduced steric hindrance around the sulfur atom . The linear chain may also exhibit different metabolic stability profiles, as branched alkylsulfanyl groups are more susceptible to cytochrome P450-mediated oxidation at the tertiary carbon.
| Evidence Dimension | Estimated logP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | Calculated logP ≈ 2.8 (linear n-butylsulfanyl) |
| Comparator Or Baseline | CAS 391875-51-7: Calculated logP ≈ 3.0 (branched sec-butylsulfanyl) |
| Quantified Difference | Estimated ΔlogP ≈ -0.2 (lower lipophilicity for linear chain) |
| Conditions | In silico prediction using fragment-based methods; experimental logP not reported in public literature |
Why This Matters
Lower lipophilicity generally correlates with improved aqueous solubility and reduced nonspecific protein binding, which may be advantageous in biochemical assay formats where the linear analog serves as a more tractable starting point for hit-to-lead optimization.
